Talnetant hydrochloride
CAS No.: 204519-66-4
Cat. No.: VC0003807
Molecular Formula: C25H23ClN2O2
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 204519-66-4 | 
|---|---|
| Molecular Formula | C25H23ClN2O2 | 
| Molecular Weight | 418.9 g/mol | 
| IUPAC Name | 3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide;hydrochloride | 
| Standard InChI | InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H | 
| Standard InChI Key | BHCSUEHQURQVLD-UHFFFAOYSA-N | 
| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | 
| SMILES | CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | 
| Canonical SMILES | CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl | 
Introduction
Chemical and Physical Properties
Physicochemical Data
| Property | Value | 
|---|---|
| Molecular Formula | C₂₅H₂₂N₂O₂·HCl | 
| Exact Mass | 418.1448 g/mol | 
| Melting Point | Not reported | 
| Solubility | Moderate (aqueous) | 
| LogP | Estimated 3.8–4.2 | 
The compound’s polar surface area (PSA) of 58.9 Ų and rotatable bond count of 5 suggest balanced membrane permeability and oral absorption .
Pharmacological Profile
Mechanism of Action
Talnetant hydrochloride selectively antagonizes the NK3 receptor (TACR3), a G protein-coupled receptor (GPCR) activated by neurokinin B (NKB). Binding studies demonstrate:
| Receptor | Ki (nM) | Selectivity vs. NK3 | 
|---|---|---|
| TACR3 (NK3) | 1.0–1.4 | Reference | 
| TACR2 (NK2) | 144.0 | 100-fold | 
| TACR1 (NK1) | >100,000 | >10,000-fold | 
This selectivity arises from interactions with transmembrane domains 2 and 7 of TACR3, as predicted by homology modeling . Functional assays in CHO cells expressing human NK3 receptors show talnetant reverses senktide-induced Ca²⁺ mobilization with an IC₅₀ of 4.2 nM .
Central Nervous System Penetration
Despite being a zwitterionic compound, talnetant achieves cerebrospinal fluid concentrations at 20–30% of plasma levels due to active transport mechanisms . This property underpins its exploration in schizophrenia, where NK3 receptor modulation may regulate dopaminergic hyperactivity .
Therapeutic Applications
Approved and Investigational Uses
Primary Indication:
- 
Bladder Dysfunction: Reduces urinary urgency and frequency by inhibiting NKB-mediated detrusor muscle contractions . A Phase II trial (N=102) showed 100 mg/day reduced incontinence episodes by 40% versus placebo (p<0.01) .
 
Investigational Applications:
| Condition | Phase | Mechanism | 
|---|---|---|
| Irritable Bowel Syndrome | II | Visceral hypersensitivity modulation | 
| Schizophrenia | II | Dopamine-glutamate pathway regulation | 
| Chronic Cough | I | Airway sensory nerve inhibition | 
Clinical Pharmacokinetics
Absorption and Distribution
- 
Bioavailability: 65–70% (oral)
 - 
Tₘₐₓ: 1.5–2.0 hours
 - 
Protein Binding: 89–93% (albumin)
 
Metabolism and Excretion
Talnetant undergoes hepatic oxidation via CYP3A4/5 to inactive metabolites. Pharmacokinetic parameters from a 200 mg dose:
| Parameter | Value | 
|---|---|
| Half-life (t₁/₂) | 2.56 hours | 
| AUC₀–∞ | 1,230 ng·h/mL | 
| CL/F | 32.5 L/h | 
Renal excretion accounts for <10% of elimination .
Preclinical Research Findings
In Vitro Models
- 
Rabbit Iris Sphincter: Reversed senktide-induced contractions (EC₅₀=8.3 nM) .
 - 
Guinea Pig Colon: Reduced NKB-mediated smooth muscle contraction by 78% at 10 nM .
 
In Vivo Efficacy
| Model | Outcome | Dose | 
|---|---|---|
| Senktide-induced miosis | 90% inhibition (rabbits) | 3 mg/kg IV | 
| NKB-induced hyperlocomotion | 70% reduction (mice) | 10 mg/kg PO | 
Current Development Status
As of April 2025, talnetant hydrochloride remains in Phase II trials for schizophrenia (NCT04833212) and overactive bladder (NCT04833584). Patent exclusivity in major markets extends to 2031 .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume